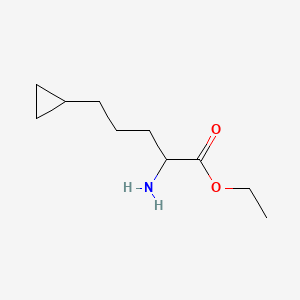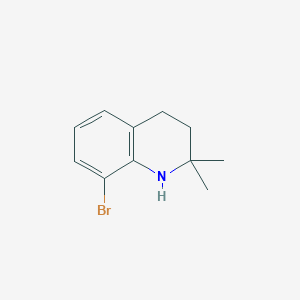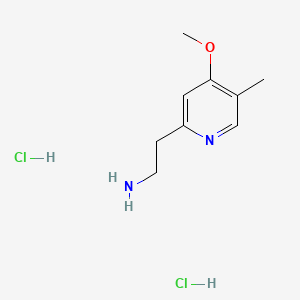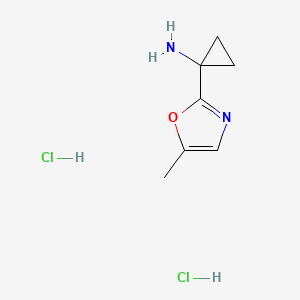
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with a unique structure that offers vast potential for various applications. Its molecular formula is C7H12N2O.2HCl, and it is commonly used in scientific research due to its versatile properties .
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,3-oxazole with cyclopropanamine under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Methyl-1,3-oxazol-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
- 1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride
- (5-cyclopropyl-1,3-oxazol-2-yl)methylamine dihydrochloride
- [ (5-cyclopropyl-1,2-oxazol-3-yl)methyl] (ethyl)amine
These compounds share similar structural features but differ in their specific functional groups and properties, making this compound unique in its applications and effects .
Properties
Molecular Formula |
C7H12Cl2N2O |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
1-(5-methyl-1,3-oxazol-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-4-9-6(10-5)7(8)2-3-7;;/h4H,2-3,8H2,1H3;2*1H |
InChI Key |
VBCHPGUTISAANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C2(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
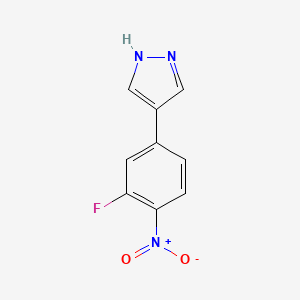
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
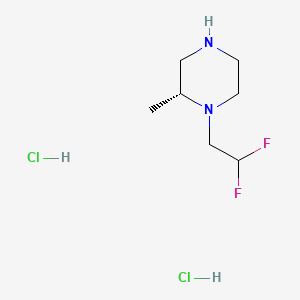
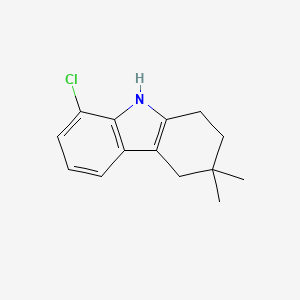
![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![Tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13481217.png)

